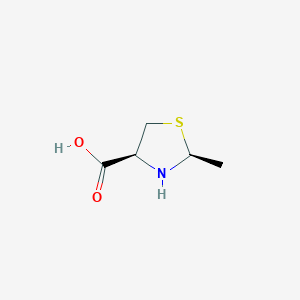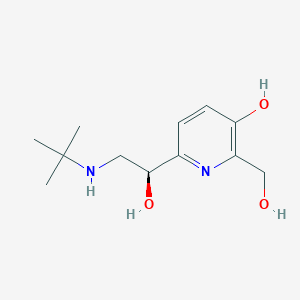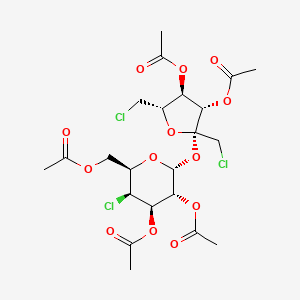
TL7E756Fpl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl L-carnitine taurinate hydrochloride: (TL7E756Fpl) is a compound with the molecular formula C9H18NO4.C2H6NO3S.ClH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyl L-carnitine taurinate hydrochloride involves the reaction of acetyl L-carnitine with taurine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of acetyl L-carnitine taurinate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acetyl L-carnitine taurinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetyl L-carnitine taurinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on cellular metabolism and energy production.
Medicine: Research explores its potential therapeutic benefits, including neuroprotective and antioxidant properties.
Industry: It is used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of acetyl L-carnitine taurinate hydrochloride involves its interaction with cellular pathways and molecular targets. It is known to enhance mitochondrial function and energy production by facilitating the transport of fatty acids into mitochondria. This process is crucial for the production of adenosine triphosphate (ATP), the primary energy currency of cells .
Comparison with Similar Compounds
Acetyl L-carnitine: Shares similar properties but lacks the taurinate component.
L-carnitine: A precursor to acetyl L-carnitine, involved in fatty acid metabolism.
Taurine: An amino acid with various physiological roles, including bile salt formation and osmoregulation .
Uniqueness: Acetyl L-carnitine taurinate hydrochloride is unique due to its combined properties of acetyl L-carnitine and taurine. This combination enhances its potential therapeutic effects, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
423152-18-5 |
|---|---|
Molecular Formula |
C11H25ClN2O7S |
Molecular Weight |
364.84 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.C2H7NO3S.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6;/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6);1H/t8-;;/m1../s1 |
InChI Key |
KVRZACGFKCAWBR-YCBDHFTFSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















